![molecular formula C10H14O2 B2610474 (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol CAS No. 1568043-03-7](/img/structure/B2610474.png)
(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol
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Description
Scientific Research Applications
Environmental Biodegradation
Studies have demonstrated the environmental degradation pathways of related methoxychlor compounds, highlighting the role of certain bacteria in breaking down such substances under anaerobic conditions. For instance, Eubacterium limosum , isolated from the human intestine, has shown potential in reductively dechlorinating methoxychlor to less harmful derivatives, suggesting a mechanism for mitigating the environmental impact of such compounds (Yim et al., 2008). This research underscores the significance of microbial action in the natural attenuation processes for environmental contaminants.
Synthetic Chemistry Applications
The compound and its related derivatives have been used extensively in synthetic chemistry. For example, FeCl3 has been utilized as an effective catalyst in the deprotection of methoxyphenylmethyl-type ethers, facilitating the production of pure alcohols without the need for complex purification processes (Sawama et al., 2015). Furthermore, palladium-catalyzed synthesis techniques have been employed to create (methoxycarbonyl)methylene tetrahydrofurans from 4-yn-1-ols, demonstrating the compound's role in advancing methodologies for generating functionalized organic molecules (Gabriele et al., 2000).
Biochemical Insights
Research into the biochemical metabolism of related compounds, such as methoxychlor, has provided insights into their estrogenic and proestrogenic properties. This is particularly relevant in understanding the environmental and health implications of exposure to these substances. Studies have shown that certain methoxychlor derivatives can be metabolized into estrogenic products, highlighting the complex interactions between these compounds and biological systems (Bulger et al., 1985).
properties
IUPAC Name |
(1S)-1-(4-methoxy-3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDHZQROBIOSH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol |
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